molecular formula C16H13Cl3N2O4 B5071736 3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide

Cat. No.: B5071736
M. Wt: 403.6 g/mol
InChI Key: WFGUNFOHHSHTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H13Cl3N2O4 and a molecular weight of 403.652 g/mol . This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2,2,2-trichloro-1-(2-nitrophenoxy)ethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 2,2,2-trichloro-1-(2-nitrophenoxy)ethanamine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is refluxed for a few minutes and then allowed to stand at room temperature for 24 hours to complete the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a pharmacological agent due to its structural similarity to other bioactive molecules.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide can be compared with other similar compounds, such as:

  • 3-methyl-N-[2,2,2-trichloro-1-phenoxyethyl]benzamide
  • 3-methyl-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide
  • 3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide

These compounds share a similar core structure but differ in the substituents attached to the trichloroethyl group. The unique combination of the nitrophenoxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O4/c1-10-5-4-6-11(9-10)14(22)20-15(16(17,18)19)25-13-8-3-2-7-12(13)21(23)24/h2-9,15H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGUNFOHHSHTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.